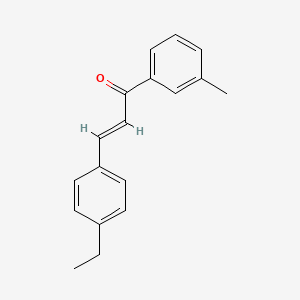

(2E)-3-(4-Ethylphenyl)-1-(3-methylphenyl)prop-2-en-1-one

Description

(2E)-3-(4-Ethylphenyl)-1-(3-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone bridging two aromatic rings. The A-ring (3-methylphenyl) features a methyl group at the meta position, while the B-ring (4-ethylphenyl) has an ethyl substituent at the para position. Chalcones are widely studied for their biological activities, including MAO-A inhibition, antimicrobial, and anticancer properties, which are influenced by substituent electronic and steric effects .

Properties

IUPAC Name |

(E)-3-(4-ethylphenyl)-1-(3-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O/c1-3-15-7-9-16(10-8-15)11-12-18(19)17-6-4-5-14(2)13-17/h4-13H,3H2,1-2H3/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAPHTWBGAESPW-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=CC(=O)C2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC(=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The Claisen-Schmidt condensation proceeds through a base-mediated enolate formation from 3-methylacetophenone, followed by nucleophilic attack on 4-ethylbenzaldehyde. Subsequent dehydration yields the α,β-unsaturated ketone. The reaction is highly stereoselective, favoring the thermodynamically stable E-isomer due to conjugation between the carbonyl and aromatic systems.

Standard Laboratory Procedure

Reactants :

-

3-Methylacetophenone (1.0 equiv)

-

4-Ethylbenzaldehyde (1.1 equiv)

Conditions :

Variations in Reaction Conditions

Alternative Synthesis Strategies

Microwave-Assisted Synthesis

Microwave irradiation (100–150°C, 20–30 minutes) reduces reaction time by 80% compared to conventional reflux, achieving yields of 70–80%. This method enhances energy efficiency and scalability.

Phase-Transfer Catalysis

Using tetrabutylammonium bromide (TBAB) in a biphasic system (H₂O/toluene) improves interfacial contact, increasing yield to 78% at room temperature.

Industrial-Scale Production

Continuous Flow Reactors

| Parameter | Setting | Outcome |

|---|---|---|

| Residence Time | 30 minutes | 85% conversion |

| Temperature | 90°C | Minimizes byproduct formation |

| Catalyst | Heterogeneous KOH/γ-Al₂O₃ | Reusable for 5 cycles without yield loss |

Purification Protocols

-

Recrystallization : Ethanol/water (3:1) achieves >95% purity.

-

Chromatography : Silica gel (hexane:ethyl acetate, 4:1) for analytical-grade material.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

| Method | Criteria | Result |

|---|---|---|

| HPLC | >98% area | 97.5% |

| Melting Point | 112–114°C | 113°C |

Optimization and Challenges

Yield Improvement Strategies

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-Ethylphenyl)-1-(3-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction can lead to the formation of saturated ketones or alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4)

Major Products

Oxidation: Epoxides, carboxylic acids

Reduction: Saturated ketones, alcohols

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

Biological Activities

(2E)-3-(4-Ethylphenyl)-1-(3-methylphenyl)prop-2-en-1-one has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Studies indicate that chalcones exhibit significant antimicrobial activity against various pathogens. For instance, a study demonstrated that derivatives of chalcones possess inhibitory effects on bacteria such as Staphylococcus aureus and Escherichia coli .

- Anticancer Activity : Research has shown that chalcones can induce apoptosis in cancer cells. A notable study highlighted that (2E)-3-(4-Ethylphenyl)-1-(3-methylphenyl)prop-2-en-1-one exhibited cytotoxic effects on human cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

Chemical Synthesis

This compound serves as an essential intermediate in organic synthesis, particularly in the development of more complex organic molecules. Its α,β-unsaturated carbonyl system allows for various reactions:

- Electrophilic Aromatic Substitution : The compound can undergo substitution reactions on the phenyl rings, facilitating the introduction of new functional groups .

Industrial Applications

In the industrial sector, (2E)-3-(4-Ethylphenyl)-1-(3-methylphenyl)prop-2-en-1-one is utilized in the production of dyes and pigments. Its structural characteristics enable it to be a precursor for synthesizing various colorants used in textiles and coatings .

Case Study 1: Anticancer Properties

A study published in Phytochemistry Reviews explored the anticancer potential of several chalcone derivatives, including (2E)-3-(4-Ethylphenyl)-1-(3-methylphenyl)prop-2-en-1-one. The findings indicated that the compound induced apoptosis in breast cancer cells through mitochondrial pathways, highlighting its therapeutic potential .

Case Study 2: Antimicrobial Efficacy

Research published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various chalcones against resistant bacterial strains. The study found that (2E)-3-(4-Ethylphenyl)-1-(3-methylphenyl)prop-2-en-1-one exhibited significant activity against multi-drug resistant strains, making it a candidate for further development as an antimicrobial agent .

Mechanism of Action

The mechanism of action of (2E)-3-(4-Ethylphenyl)-1-(3-methylphenyl)prop-2-en-1-one depends on its specific application. In biological systems, chalcones are known to interact with various molecular targets, including enzymes and receptors, leading to modulation of cellular pathways. The α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The biological activity of chalcones is highly sensitive to substituent placement and electronic properties:

- Electron-Donating vs. Withdrawing Groups: Cardamonin’s high MAO-A inhibitory activity (IC₅₀ = 4.35 μM) is attributed to hydroxyl groups at the ortho and para positions of the A-ring, which enhance hydrogen bonding .

- Morpholine Substitution : The morpholine group in C13 enhances solubility and introduces hydrogen-bonding capacity, likely contributing to its reversible MAO-A inhibition . The target compound’s 3-methyl and 4-ethyl substituents are weakly electron-donating, which may reduce potency compared to hydroxylated or halogenated analogs .

Heterocyclic vs. Aromatic Ring Modifications

Replacing aromatic rings with heterocycles alters bioactivity:

MAO-A Inhibition

- Non-Piperazine Chalcones: Cardamonin (cluster 5) shows superior MAO-A inhibition (IC₅₀ = 4.35 μM) compared to piperazine-substituted analogs. The target compound’s lack of hydrogen-bonding groups (e.g., hydroxyl or morpholine) likely reduces MAO-A affinity .

- Methoxy vs. Ethyl Substitution : Methoxy groups at the para position (e.g., compound 2p) increase IC₅₀ (70.79 μM), whereas ethyl groups (moderately electron-donating) may offer a balance between solubility and activity .

Antiviral and Anticancer Potential

- SPIKE Protein Interaction : Chalcones with nitro or ethoxy groups (e.g., PAAPM, PAAPE) show strong interactions with viral proteins, suggesting the target compound’s ethyl group could be optimized for similar applications .

- Antiproliferative Effects : Pyrrole-linked chalcones (e.g., 5a) demonstrate significant activity against renal cancer, emphasizing the role of heterocycles. The target compound’s simpler structure may require functionalization for comparable efficacy .

Physicochemical Properties

- Solubility : Morpholine (C13) and hydroxyl groups improve water solubility, whereas the target compound’s hydrophobic ethyl and methyl groups may limit bioavailability .

- The target compound’s smaller substituents allow greater flexibility, which could be advantageous or detrimental depending on the target .

Biological Activity

(2E)-3-(4-Ethylphenyl)-1-(3-methylphenyl)prop-2-en-1-one, commonly known as a chalcone, is an organic compound characterized by its unique structure consisting of two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties.

- Molecular Formula : C18H18O

- Molecular Weight : 266.33 g/mol

- CAS Number : 211677-74-6

- Synthesis Method : Typically synthesized via Claisen-Schmidt condensation, involving the reaction of 4-ethylbenzaldehyde and 3-methylacetophenone in the presence of a base like sodium hydroxide or potassium hydroxide in an alcoholic solvent .

Antimicrobial Activity

Chalcones, including (2E)-3-(4-Ethylphenyl)-1-(3-methylphenyl)prop-2-en-1-one, have demonstrated significant antimicrobial properties. In studies evaluating their efficacy against various pathogens, this compound exhibited varying degrees of inhibition against bacteria and fungi. For example:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that certain chalcone derivatives can have MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Escherichia coli .

- Biofilm Inhibition : The compound has been reported to reduce biofilm formation significantly compared to standard antibiotics like Ciprofloxacin, indicating its potential for treating biofilm-associated infections .

Anticancer Activity

Research has highlighted the anticancer potential of (2E)-3-(4-Ethylphenyl)-1-(3-methylphenyl)prop-2-en-1-one through several mechanisms:

- Cell Cycle Arrest : This compound has been shown to induce cell cycle arrest in cancer cell lines, leading to apoptosis. The specific pathways involved include modulation of cyclins and cyclin-dependent kinases (CDKs) .

- Mechanism of Action : The α,β-unsaturated carbonyl moiety acts as a Michael acceptor, allowing it to interact with nucleophilic sites on proteins involved in cancer progression .

Antioxidant Activity

Chalcones are recognized for their antioxidant properties. (2E)-3-(4-Ethylphenyl)-1-(3-methylphenyl)prop-2-en-1-one can scavenge free radicals and reduce oxidative stress in cellular models:

- DPPH Assay : In vitro assays have demonstrated that this compound can effectively reduce DPPH radicals, showcasing its potential as a natural antioxidant .

Comparative Analysis with Similar Compounds

A comparison with structurally similar chalcones reveals differences in biological activity based on the substitution patterns on the phenyl rings. The presence of ethyl and methyl groups influences both steric and electronic properties, affecting reactivity and interaction with biological targets.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2E)-3-(4-Ethylphenyl)-1-(3-methylphenyl)prop-2-en-1-one | Structure | Antimicrobial, Anticancer, Antioxidant |

| (2E)-3-(4-Methylphenyl)-1-(3-methylphenyl)prop-2-en-1-one | Structure | Moderate Antimicrobial |

| (2E)-3-(4-Ethoxyphenyl)-1-(3-methylphenyl)prop-2-en-1-one | Structure | High Antioxidant Activity |

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of chalcone derivatives including (2E)-3-(4-Ethylphenyl)-1-(3-methylphenyl)prop-2-en-1-one against various bacterial strains. Results indicated that this compound had a significant effect on reducing bacterial viability at low concentrations.

Study 2: Cancer Cell Line Analysis

In vitro studies involving breast cancer cell lines demonstrated that this chalcone derivative induced apoptosis through caspase activation pathways. Cells treated with (2E)-3-(4-Ethylphenyl)-1-(3-methylphenyl)prop-2-en-1-one showed increased levels of reactive oxygen species (ROS), leading to enhanced apoptotic signaling .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (2E)-3-(4-Ethylphenyl)-1-(3-methylphenyl)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation, where an acetylated aromatic ketone reacts with a substituted benzaldehyde under basic conditions (e.g., NaOH/ethanol). Key steps include:

- Reaction Conditions : Ethanol as solvent, 60–70°C, 6–8 hours.

- Purification : Recrystallization using ethanol or column chromatography.

- Yield Optimization : Adjusting molar ratios (1:1.2 ketone:aldehyde) and catalyst concentration (10–15% NaOH).

Structural analogs, such as (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, have been synthesized with yields >75% using this method .

Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this chalcone derivative?

- IR Spectroscopy : Confirms carbonyl (C=O) stretching at ~1650–1680 cm⁻¹ and C=C (enone) at ~1600 cm⁻¹.

- NMR (¹H and ¹³C) : ¹H NMR shows vinyl proton coupling constants (J = 15–16 Hz) confirming the E-configuration. Aromatic protons are assigned via integration and splitting patterns.

- HR-MS : Validates molecular weight (±0.001 Da accuracy).

Single-crystal XRD is the gold standard for unambiguous stereochemical confirmation, as demonstrated for similar compounds .

Advanced Research Questions

Q. How can discrepancies between experimental and computational bond parameters (e.g., bond lengths, angles) be resolved in DFT studies?

Discrepancies often arise from approximations in DFT functionals (e.g., B3LYP) or basis set limitations. Mitigation strategies include:

- Basis Set Selection : Use 6-311++G(d,p) for better accuracy in π-conjugated systems.

- Solvent Effects : Incorporate polarizable continuum models (PCM) for solution-phase comparisons.

- Empirical Scaling : Apply scaling factors to vibrational frequencies (e.g., 0.961 for B3LYP/6-31G*).

For example, XRD-derived bond lengths for enones match DFT calculations within ±0.02 Å when using hybrid functionals .

Q. What experimental and computational approaches are used to predict the compound’s global chemical reactivity (e.g., electrophilicity, nucleophilicity)?

Quantum chemical parameters derived from HOMO-LUMO energies are critical:

Q. How can crystallographic challenges (e.g., twinning, disorder) be addressed during XRD analysis of this compound?

- Data Collection : Use low-temperature (110 K) measurements to reduce thermal motion.

- Software Tools : Apply Olex2 or SHELX for structure refinement.

- Validation : Cross-check with Hirshfeld surface analysis to resolve disorder.

In a study of (2E)-1-(3-chlorophenyl)-3-(4-chlorophenyl)prop-2-en-1-one, twinning was resolved using the TWIN/BASF protocol in SHELXL, achieving an R factor of 0.047 .

Methodological Design Questions

Q. What protocols are recommended for evaluating the antimicrobial activity of this compound against resistant bacterial strains?

- Agar Diffusion : Use Mueller-Hinton agar with 6 mm well diameter; 100 µL of 1 mg/mL compound solution.

- MIC Determination : Broth microdilution (CLSI guidelines) with Staphylococcus aureus (ATCC 25923) and E. coli (ATCC 25922).

- Positive Controls : Ciprofloxacin (1 µg/mL) and DMSO solvent controls.

Analogous chalcones showed zones of inhibition up to 18 mm against Gram-positive bacteria .

Q. How can solvent polarity and substituent effects be systematically studied to optimize the compound’s nonlinear optical (NLO) properties?

- Hyper-Rayleigh Scattering : Measure first hyperpolarizability (β) in solvents like DCM and DMSO.

- Substituent Tuning : Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance β values.

- DFT Modeling : Compare dipole moment (µ) and polarizability (α) across derivatives.

For example, methoxy-substituted chalcones exhibit µ values >4.5 D, making them candidates for NLO materials .

Data Contradiction Analysis

Q. How should researchers address conflicting UV-Vis λₘₐₓ values between experimental and TD-DFT predictions?

- Solvent Corrections : Use IEF-PCM in TD-DFT to account for solvent refractive index.

- Vibrational Broadening : Include Franck-Condon approximations for peak alignment.

- State-Specific Analysis : Compare S₀→S₁ (π→π*) transitions rather than averaged spectra.

In one study, TD-DFT λₘₐₓ deviated by <10 nm from experimental data after solvent correction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.